alpha-Hydroxyetizolam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64546-10-7 |
|---|---|
Molecular Formula |
C17H15ClN4OS |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
1-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]ethanol |
InChI |
InChI=1S/C17H15ClN4OS/c1-9(23)14-7-12-16(11-5-3-4-6-13(11)18)19-8-15-21-20-10(2)22(15)17(12)24-14/h3-7,9,23H,8H2,1-2H3 |
InChI Key |
YRJXUAYHZCDGDO-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(S3)C(C)O)C(=NC2)C4=CC=CC=C4Cl |
Synonyms |
6-(2-chlorophenyl)-8-(1-hydroxyethyl)-1-methyl-4-triazolo-3,4-thieno-(2,3-e)(1,4) diazepine alpha-hydroxyetizolam |
Origin of Product |
United States |
Chemical Biology and Biotransformation Pathways of Alpha Hydroxyetizolam
Precursor Compound: Etizolam Metabolism and Metabolite Formation
The biotransformation of the precursor compound, etizolam, is extensive and primarily occurs through processes of hydroxylation and subsequent conjugation. nih.govhud.ac.uk Etizolam is a thienodiazepine, structurally distinct from classical benzodiazepines due to the replacement of a benzene (B151609) ring with a thiophene (B33073) ring. mdpi.com This structural characteristic influences its metabolic fate. Upon administration, etizolam is rapidly metabolized, leading to the formation of several metabolites. core.ac.uk
The two major metabolites identified in humans and various animal models are alpha-hydroxyetizolam and 8-hydroxyetizolam. mdpi.comnih.gov The formation of this compound is particularly significant as this metabolite retains pharmacological activity comparable to, and a longer elimination half-life (approximately 8.2 hours) than, the parent drug (approximately 3.4 hours). nih.govhud.ac.ukcore.ac.uk This suggests that the biological effects observed after etizolam administration are, in part, attributable to the actions of this compound. nih.govhud.ac.uk
Characterization of Metabolic Hydroxylation Pathways
Hydroxylation represents a critical Phase I metabolic reaction for etizolam, accounting for a significant portion of its biotransformation. researchgate.netdntb.gov.ua This process introduces a hydroxyl group onto the etizolam molecule, increasing its water solubility and preparing it for subsequent conjugation reactions.
The formation of this compound is the result of a specific metabolic reaction known as 1'-hydroxylation. nih.govhud.ac.uk This reaction targets the methyl group attached to the triazole ring of the etizolam structure. core.ac.uk The introduction of a hydroxyl group at this position yields the pharmacologically active metabolite, this compound. nih.govhud.ac.uknih.gov Another key hydroxylation site is the ethyl group, leading to the formation of 8-hydroxyetizolam. mdpi.comresearchgate.net
The metabolic conversion of etizolam is predominantly mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net Research has identified several specific isoforms responsible for its hydroxylation.
CYP3A4 is predicted to be the main enzyme mediating the metabolism of etizolam. nih.govhud.ac.uknih.gov Studies have confirmed this, demonstrating that the administration of itraconazole (B105839), a potent and specific inhibitor of CYP3A4, significantly inhibits etizolam metabolism. mdpi.com This inhibition leads to an increased plasma concentration and a longer elimination half-life of etizolam, providing clear evidence for the substantial role of CYP3A4. mdpi.com In vitro studies using human liver microsomes further support this, showing that ketoconazole (B1673606) (another CYP3A4 inhibitor) inhibited etizolam metabolism by 83.5%.
CYP2C18 and CYP2C19 are also involved in the metabolic pathways of etizolam, albeit to a lesser extent than CYP3A4. nih.govhud.ac.uk The influence of CYP2C19 is particularly notable due to its known genetic polymorphism. researchgate.net Studies have shown that individuals classified as "poor metabolizers" for CYP2C19 exhibit a longer elimination half-life of etizolam compared to "extensive metabolizers," indicating that this enzyme plays a significant role in the drug's clearance. researchgate.net This polymorphism can place poor metabolizers at a higher risk of drug-drug interactions. researchgate.net
| Enzyme Family | Specific Isoform | Role in Etizolam Metabolism | Supporting Evidence |
| Cytochrome P450 | CYP3A4 | Primary enzyme responsible for hydroxylation. nih.govhud.ac.uknih.gov | Metabolism is significantly inhibited by CYP3A4 inhibitors like itraconazole and ketoconazole. mdpi.com |
| CYP2C19 | Contributes to metabolic pathways; influenced by genetic polymorphism. nih.govhud.ac.uk | Poor metabolizers of CYP2C19 show longer elimination half-life of etizolam. researchgate.net | |
| CYP2C18 | Involved in metabolic pathways. nih.govhud.ac.uk | Identified as a contributing enzyme in various in vitro studies. nih.gov |
Site-Specific Hydroxylation (1'-Hydroxylation)
Identification of Conjugation Reactions and Excretion in Biological Systems
Following Phase I hydroxylation, etizolam and its metabolites, including this compound, undergo Phase II conjugation reactions before being excreted from the body. nih.govhud.ac.uk This process further increases the water solubility of the metabolites, facilitating their elimination.
Glucuronidation is a key Phase II pathway for etizolam metabolites. dntb.gov.ua This reaction involves the attachment of a glucuronic acid moiety to the hydroxylated metabolites, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are more hydrophilic and are readily excreted, primarily in the urine. core.ac.uk Studies have confirmed the presence of glucuronides of hydroxylated etizolam metabolites in urine samples. In murine models, it has been observed that approximately 30% of an etizolam dose is excreted as glucuronide metabolites. core.ac.uk O-glucuronidation of the hydroxylated metabolites is a prevalent conjugation pathway.
The metabolism of etizolam has been investigated across a range of in vivo and in vitro models, revealing both similarities and differences in metabolic profiles. These studies are crucial for understanding human metabolism and for forensic identification.
Human Liver Microsomes (HLM): HLM are a standard in vitro model for studying drug metabolism. Studies using HLM have identified numerous etizolam metabolites, with some reports finding up to 17 different metabolites. dntb.gov.ua These experiments confirm that hydroxylation is a major metabolic pathway in humans. dntb.gov.ua
HepaRG Cell Lines: The HepaRG cell line is a human-derived liver cell line that can differentiate to resemble primary hepatocytes. It is considered a valuable model as it expresses major CYP enzymes, including CYP3A4, and Phase II enzymes. dntb.gov.ua Studies have successfully used HepaRG cells to characterize the metabolism of etizolam and other benzodiazepines, identifying various hydroxylated metabolites. hud.ac.ukresearchgate.net
Zebrafish: The zebrafish model is increasingly used for studying the metabolism of new psychoactive substances. Zebrafish share a high degree of genetic similarity with humans and can exhibit metabolic processes similar to mammals. In studies with etizolam, researchers identified 13 metabolites in zebrafish homogenates and 28 in their urine and feces, demonstrating a complex metabolic profile that includes hydroxylation and glucuronidation. dntb.gov.ua
Murine and Rat Models: In vivo studies in rodents provide valuable data on excretion. In rats, about 30% of etizolam is excreted in urine and 70% in feces. nih.govhud.ac.uknih.gov In mice, the ratio is approximately 40% in urine and 60% in feces. nih.govhud.ac.uknih.gov Murine data also established that a significant portion of the dose is eliminated as glucuronide metabolites. core.ac.uk
Horse Model: Research in horses has shown that etizolam is extensively metabolized. In these studies, this compound was found to be the most abundant and long-lasting metabolite in both blood and urine, making it the most suitable biomarker for detecting etizolam use in this species.
| Research Model | Key Findings on Etizolam/Alpha-Hydroxyetizolam Metabolism |
| Human Liver Microsomes (HLM) | Identified up to 17 metabolites; confirmed hydroxylation as a major pathway. dntb.gov.ua |
| HepaRG Cell Lines | A viable in vitro model expressing key metabolic enzymes (CYP3A4); used to characterize hydroxylated metabolites of etizolam. hud.ac.ukresearchgate.net |
| Zebrafish | Extensive metabolism observed, with 28 metabolites found in urine/feces; pathways include hydroxylation and glucuronidation. dntb.gov.ua |
| Murine (Mouse) Model | Excretion is ~40% in urine and 60% in feces; ~30% of dose excreted as glucuronide metabolites. nih.govhud.ac.ukcore.ac.uk |
| Rat Model | Excretion is ~30% in urine and 70% in feces. nih.govhud.ac.uknih.gov |
| Horse Model | Extensive metabolism; this compound identified as the most abundant and appropriate biomarker. |
Glucuronidation Pathways
Elucidation of Other Detected Metabolites (e.g., 8-Hydroxyetizolam)
While this compound is the principal active metabolite of etizolam, extensive research has led to the identification and characterization of several other metabolic products. The biotransformation of etizolam is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. albertahealthservices.ca The elucidation of these other metabolites is crucial for a comprehensive understanding of etizolam's metabolic fate and for forensic and clinical toxicology, as the parent drug may be rapidly cleared from the body. albertahealthservices.ca
More recent and comprehensive metabolic studies have significantly expanded the list of known etizolam metabolites beyond the two primary hydroxy-derivatives. A pivotal study utilizing human liver microsomes (HLMs) and zebrafish models with ultra-high performance liquid chromatography-quadrupole-exactive orbitrap mass spectrometry (UPLC-Q-Exactive-MS) identified a wide array of metabolic products. mdpi.comresearchgate.net In the human liver microsome model, a total of 17 metabolites were detected. mdpi.comresearchgate.net
This research confirmed that hydroxylation is the predominant metabolic pathway, with metabolites involving monohydroxylation and dihydroxylation making up a significant portion of the total metabolites found. mdpi.comresearchgate.net However, the study also unveiled several other metabolic routes. A total of nine distinct metabolic pathways were identified, including hydration, desaturation, methylation, oxidative deamination to an alcohol, oxidation, reduction followed by acetylation, and glucuronidation. mdpi.comresearchgate.net Notably, three of these pathways—oxidative deamination to alcohol, reduction acetylation, and desaturation—were newly identified in the context of designer benzodiazepine (B76468) metabolism, suggesting that the unique thienodiazepine structure of etizolam influences its biotransformation in ways distinct from traditional benzodiazepines. mdpi.com
The final phase of metabolism for many of these compounds involves conjugation, typically with glucuronic acid, to form more water-soluble compounds that can be more easily excreted from the body. nih.govamazonaws.com The detection of these various metabolites, particularly those with longer half-lives than the parent drug, is a key focus in forensic toxicology to confirm etizolam use. albertahealthservices.ca
The table below summarizes the key metabolic pathways and the resulting metabolites of etizolam as identified in scientific literature.
| Metabolic Pathway | Resulting Metabolite(s) | Key Research Findings | Citations |
| Monohydroxylation | 8-hydroxyetizolam | A major, active metabolite formed by oxidation of the ethyl group. Frequently detected in blood samples. | lincoln.ac.ukoup.comresearchgate.netresearchgate.net |
| Other Monohydroxylated Metabolites | Hydroxylation is a major metabolic pathway for etizolam. | mdpi.comresearchgate.net | |
| Dihydroxylation | Dihydroxyetizolam | Identified as a metabolite in comprehensive in-vitro studies. | mdpi.comresearchgate.net |
| Hydration | Hydrated Metabolites | Identified as a metabolic pathway in human liver microsome studies. | mdpi.comresearchgate.net |
| Desaturation | Desaturated Metabolites | A novel pathway identified for designer benzodiazepines. | mdpi.com |
| Methylation | Methylated Metabolites | Identified as a metabolic pathway in comprehensive studies. | mdpi.comresearchgate.net |
| Oxidative Deamination to Alcohol | Alcohol Metabolites | A novel pathway identified for designer benzodiazepines. | mdpi.com |
| Oxidation | Oxidized Metabolites | Identified as a metabolic pathway in human liver microsome studies. | mdpi.comresearchgate.net |
| Reduction + Acetylation | Reduced and Acetylated Metabolites | A novel pathway identified for designer benzodiazepines. | mdpi.com |
| Conjugation | Glucuronidated Metabolites | Phase II metabolism to facilitate excretion. | nih.govamazonaws.com |
Pharmacological Characterization and Mechanistic Research of Alpha Hydroxyetizolam
In Vitro Receptor Binding Affinity and Ligand-Receptor Interactions
GABAA Receptor Subunit Selectivity (e.g., Alpha-1, Alpha-2, Alpha-3, Gamma-2 Subunit Combinations)
The pharmacological action of alpha-hydroxyetizolam, much like its parent compound, is primarily mediated through its interaction with γ-aminobutyric acid type A (GABA-A) receptors. nih.govresearchgate.net The specific binding properties are dictated by the subunit composition of the GABA-A receptor complex, which is a pentameric structure typically composed of two α, two β, and one γ subunit. wikipedia.orgnih.gov For benzodiazepine-site ligands to bind, the receptor must contain an α and a γ subunit. wikipedia.org
Research on etizolam, whose pharmacological profile is considered comparable to this compound, shows a high potency and affinity for GABA-A receptors that have an alpha-1 beta-2 gamma-2S (α1β2γ2S) subunit combination. drugbank.comlincoln.ac.uknih.gov The various alpha subunits of the GABA-A receptor are associated with distinct pharmacological effects. plos.org Receptors containing the alpha-1 subunit are primarily linked to sedative effects. drugbank.comnih.govplos.org In contrast, those containing alpha-2 and alpha-3 subunits are thought to mediate anxiolytic and myorelaxant actions. drugbank.comnih.govplos.orgnih.gov
Table 1: GABAA Receptor Subunit Binding Profile and Associated Effects of Etizolam Note: this compound is reported to have pharmacological activity comparable to its parent compound, etizolam. drugbank.comnih.govresearchgate.net
| Receptor Subunit Combination | Binding Affinity/Potency | Associated Pharmacological Effect | Citation |
| α1β2γ2S | High potency and affinity | Sedation, Amnesia, Anticonvulsant | drugbank.comlincoln.ac.uknih.govplos.org |
| α2βxγ2 | Binds and modulates | Anxiolysis, Myorelaxation | drugbank.comnih.govplos.orgnih.gov |
| α3βxγ2 | Binds and modulates | Anxiolysis, Myorelaxation | drugbank.comnih.govplos.org |
| γ2 | Required for high-affinity binding | Mediates benzodiazepine (B76468) sensitivity | wikipedia.orgplos.org |
Agonist Activity at the Benzodiazepine Binding Site of GABAA Receptors
This compound acts as a full agonist at the benzodiazepine binding site of the GABA-A receptor. lincoln.ac.ukresearchgate.netoup.com This binding site is distinct from the GABA binding site and is located at the interface between the alpha and gamma subunits of the receptor complex. nih.govwikipedia.orgnih.gov As a positive allosteric modulator, its binding locks the GABA-A receptor into a conformation that increases the affinity of the receptor for the neurotransmitter GABA. wikipedia.org This agonistic action potentiates the natural inhibitory effect of GABA, leading to the compound's characteristic pharmacological effects. researchgate.net The pharmacological activity of this compound is considered comparable to that of etizolam. drugbank.comresearchgate.net
Modulation of Neurotransmitter Systems and Ion Channels
Enhancement of GABAergic Transmission and Chloride Ion Currents
The agonistic activity of this compound at the GABA-A receptor leads to a significant enhancement of GABAergic neurotransmission. drugbank.comlincoln.ac.uknih.gov By binding to the benzodiazepine site, the compound facilitates the opening of the receptor's associated chloride ion channel in response to GABA. drugbank.comwikipedia.org This increases the frequency of channel opening, resulting in an enhanced influx of chloride ions (Cl-) into the neuron. wikipedia.orgnih.gov The increased intracellular chloride concentration hyperpolarizes the neuron's membrane potential, making it less likely to fire and thus potentiating the inhibitory effect of GABA throughout the central nervous system. wikipedia.org
In vitro studies on oocytes expressing human cloned GABA-A receptors with the α1β2γ2S subunit combination demonstrated that etizolam produced a 73% increase in GABA-induced chloride currents, with an EC50 value of 92 nmol/l. researchgate.net Given that this compound has comparable pharmacological potency, it is understood to contribute significantly to this enhancement of GABA-induced chloride currents. researchgate.netresearchgate.net
Investigations into Other Pharmacological Targets
In Vitro Antagonistic Activity at Platelet-Activating Factor (PAF) Receptors
Beyond its primary action on the GABAergic system, the parent compound etizolam has been shown to possess antagonistic activity at the platelet-activating factor (PAF) receptor. drugbank.comwikipedia.org In vitro studies have demonstrated that etizolam inhibits PAF-induced platelet aggregation by blocking the binding of PAF to its receptors on the surface of platelets. drugbank.comnih.gov This antagonistic action has been quantified with an IC50 value of 22 nM. drugbank.comnih.gov While this activity is well-documented for etizolam, the available scientific literature does not specify whether its active metabolite, this compound, shares this antagonistic effect at PAF receptors.
Table 2: In Vitro Pharmacological Activity Data for Etizolam Note: The activity of this compound on GABA-A receptors is comparable to etizolam; its activity at PAF receptors is not specified in the reviewed literature.
| Target | Compound | Action | Value | Citation |
| GABA-A Receptor (α1β2γ2S) | Etizolam | Enhancement of GABA-induced Cl- current | EC50: 92 nmol/l | researchgate.net |
| PAF Receptor | Etizolam | Inhibition of PAF-induced platelet aggregation | IC50: 22 nM | drugbank.comnih.gov |
Comparative Pharmacodynamics with Parent Etizolam
Etizolam, a thienodiazepine derivative, is pharmacologically distinguished by its interaction with the central nervous system. Its primary mechanism of action involves modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. albertahealthservices.cawikipedia.org Etizolam acts as a positive allosteric modulator at the benzodiazepine binding site of this receptor, which enhances the effect of GABA, leading to a decrease in neuronal excitability. albertahealthservices.cawikipedia.org This interaction is responsible for its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. wikipedia.orgiosrjournals.org
The pharmacodynamic profile of this compound is frequently described in scientific literature as being comparable or nearly identical to that of its parent compound, etizolam. drugbank.comlincoln.ac.ukecddrepository.org Research indicates that this compound possesses a similar high affinity for benzodiazepine receptors. medchemexpress.com This suggests that it also effectively modulates the GABA-A receptor to produce central nervous system depressant effects.
A notable distinction between etizolam and its primary active metabolite lies in their pharmacokinetic profiles, which in turn influences their pharmacodynamic impact over time. This compound is characterized by a longer elimination half-life of approximately 8.2 hours, compared to the shorter half-life of etizolam, which is about 3.4 to 6.3 hours. albertahealthservices.cawikipedia.orgdrugbank.comlincoln.ac.uk This extended presence of the active metabolite in the system may prolong the therapeutic and physiological effects of the parent drug. ecddrepository.org
While direct, quantitative comparative studies on the receptor binding affinity and potency of this compound are not extensively detailed in publicly available research, the qualitative evidence points to it being a key contributor to the pharmacological actions of etizolam. Animal studies have indicated that this compound demonstrates nearly the same potency of pharmacological action as etizolam. researchgate.net This, combined with its higher plasma concentrations at steady state and slower elimination, suggests its significant role in the clinical profile of etizolam. researchgate.net
Studies into etizolam's own pharmacodynamics reveal its high potency, estimated to be approximately six to ten times greater than that of diazepam. wikipedia.orgdrugbank.com It demonstrates a high affinity for GABA-A receptors, particularly those containing the alpha-1, beta-2, and gamma-2S subunits. drugbank.comlincoln.ac.uk Research using rat cortical membranes indicated an affinity (Ki) of 4.5 nmol/l for etizolam. nih.gov In functional assays with cloned human GABA-A receptors (α1β2γ2S), etizolam enhanced GABA-induced chloride currents by 73% with an EC50 of 92 nmol/l. nih.gov Given that this compound is reported to have comparable potency, its pharmacodynamic parameters are inferred to be similar.
The following tables provide a summary of the comparative characteristics of etizolam and this compound based on available research findings.
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Etizolam | This compound |
|---|---|---|
| Pharmacological Activity | Active | Active |
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptor | Positive Allosteric Modulator of GABA-A Receptor |
| Reported Potency | High (6-10x Diazepam) | Comparable to Etizolam |
| Elimination Half-life (t½) | ~3.4 - 6.3 hours | ~8.2 hours |
Table 2: Etizolam GABA-A Receptor Interaction Data (this compound data not available)
| Ligand/Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (% enhancement of GABA current) |
|---|
Advanced Analytical Methodologies for Detection and Quantification of Alpha Hydroxyetizolam
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in separating alpha-hydroxyetizolam from its parent compound, etizolam, other metabolites like 8-hydroxyetizolam, and endogenous components in biological samples. This separation is critical to prevent interference and ensure accurate quantification.
Gas Chromatography (GC)
Gas chromatography, often coupled with mass spectrometry (GC-MS), is a well-established technique for the analysis of benzodiazepines and their metabolites. For the analysis of this compound, a derivatization step is typically necessary to increase its volatility and thermal stability. nih.gov Trimethylsilyl (TMS) derivatization is a common approach. nih.govresearchgate.net
A validated GC-MS/MS method for the simultaneous analysis of etizolam and its metabolites, including this compound, in whole blood has been developed. nih.gov This method involves solid-phase extraction followed by TMS derivatization. The separation of the TMS derivative of this compound was achieved in approximately 17 minutes. nih.gov The method demonstrated good inter-day precision, with a coefficient of variation of 6.4% at a concentration of 50 ng/mL. nih.govresearchgate.net Linearity was established over a range of 5-50 ng/mL, proving its suitability for forensic and clinical applications. nih.gov
Table 1: GC Method Parameters for this compound Analysis
| Parameter | Details |
| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Derivatization | Trimethylsilyl (TMS) derivatization |
| Sample Matrix | Whole Blood |
| Extraction | Solid-Phase Extraction |
| Separation Time | ~17 minutes |
| Inter-day Precision (50 ng/mL) | 6.4% |
| Linearity Range | 5-50 ng/mL |
Data derived from a study on etizolam and its major metabolites in unnatural death cases. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of thermolabile and non-volatile compounds like this compound, without the need for derivatization. cerilliant.comamazonaws.com It offers robust separation capabilities, often using reversed-phase columns. rjptonline.org
Several HPLC methods have been developed for the determination of etizolam and its metabolites. rjptonline.orgresearchgate.net A stability-indicating RP-HPLC method was developed for etizolam, which could be adapted for its metabolites. This method utilized a C18 column with a mobile phase of acetonitrile (B52724) and triethylamine (B128534) solution. rjptonline.org The challenge with HPLC is often the co-elution of structurally similar compounds. For instance, this compound and alpha-hydroxytriazolam (B1219643) can have very similar retention times, making their separation by HPLC alone difficult. shimadzu.comshimadzu.com This highlights the necessity of coupling HPLC with a highly selective detector like a mass spectrometer.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically under 2 µm) and higher pressures than traditional HPLC, resulting in significantly improved resolution, speed, and sensitivity. chromatographytoday.comtheanalyticalscientist.com This makes it particularly well-suited for the complex analyses required in forensic toxicology. theanalyticalscientist.com
UHPLC systems, such as the Nexera™ X2, coupled with high-resolution mass spectrometers, have been successfully used for the simultaneous analysis of etizolam and its metabolites, including this compound. shimadzu.com A high-resolution separation can be achieved using a robust C18 column, such as the YMC-Triart C18. chromatographytoday.comtheanalyticalscientist.comtheanalyticalscientist.com These methods are crucial for separating closely related compounds like this compound and alpha-hydroxytriazolam, which may not be fully resolved by HPLC alone. shimadzu.comshimadzu.com The enhanced separation power of UHPLC, combined with the specificity of mass spectrometry, allows for their individual detection and quantification. shimadzu.com
Mass Spectrometric Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. It provides information on the molecular weight and structure of the analyte, offering high specificity and sensitivity.
Single and Tandem Mass Spectrometry (MS, MS/MS)
Single mass spectrometry (MS) can provide the molecular weight of the compound, but tandem mass spectrometry (MS/MS) is preferred for its enhanced selectivity and structural elucidation capabilities. amazonaws.com In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM) in triple quadrupole instruments, significantly reduces background noise and increases confidence in identification. lcms.czb-ac.co.uk
The fragmentation patterns of etizolam and its metabolites are often very similar, posing an analytical challenge. chromatographytoday.comtheanalyticalscientist.comtheanalyticalscientist.com However, specific and optimized MRM transitions can be developed for the quantitative and qualitative analysis of this compound. lcms.czb-ac.co.uk For instance, in one method, the precursor ion for this compound was m/z 359.05, with product ions at m/z 315.25 and 305.05. lcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of this compound in biological samples. cerilliant.comamazonaws.comoup.com This combination leverages the superior separation of LC (or UHPLC) and the high sensitivity and selectivity of MS/MS. lcms.cz
Numerous LC-MS/MS methods have been developed and validated for the detection and quantification of a panel of designer benzodiazepines, including this compound, in various biological matrices such as whole blood, urine, and oral fluid. oup.comnih.govresearchgate.net These methods often employ solid-phase extraction (SPE) or liquid-liquid extraction for sample cleanup and concentration. researchgate.netoup.com
A key advantage of LC-MS/MS is its ability to distinguish between isobaric compounds—compounds with the same nominal mass—such as this compound and alpha-hydroxytriazolam. shimadzu.comshimadzu.com High-resolution mass spectrometry (HRMS), like time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, allowing for the differentiation of compounds with very small mass differences. For example, the theoretical m/z of [M+H]+ for this compound is 359.0728, while for alpha-hydroxytriazolam it is 359.0512. shimadzu.com This mass difference of only 0.0216 Da can be resolved by HRMS, enabling their selective quantification even if they are not fully separated chromatographically. shimadzu.comshimadzu.com
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Positive-ion electrospray |
| Sample Matrix | Whole blood, Urine, Oral Fluid |
| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |
| Precursor Ion (m/z) | 359.05 / 359.0728 (High Resolution) |
| Product Ions (m/z) | 315.25, 305.05 |
| Internal Standards | Stable isotope-labeled analogs (when available) |
Data compiled from various LC-MS/MS methods for benzodiazepine (B76468) analysis. lcms.czoup.comshimadzu.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust technique utilized for the analysis of this compound in biological samples like whole blood. nih.gov A common approach involves derivatization of the extracted metabolites to increase their volatility for GC analysis. nih.govresearchgate.net One established method uses N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov Another method employs TMS (trimethylsilyl) derivatization. nih.gov
In a validated method for the simultaneous analysis of etizolam and its metabolites, including this compound, in whole blood, an ion trap GC-MS/MS system was used. nih.govresearchgate.net The method demonstrated satisfactory linearity over a concentration range of 5-50 ng/mL. nih.gov The inter-day precision for this compound at a concentration of 50 ng/mL was evaluated to be 6.4%. nih.govresearchgate.net The separation of the TMS derivatives of etizolam, this compound, and 8-hydroxyetizolam was achieved within approximately 17 minutes. nih.govresearchgate.net The availability of certified reference materials for this compound makes it suitable for use in developing and validating such GC-MS methods. cerilliant.comfishersci.com Furthermore, searchable GC-MS spectral libraries containing data for forensic drug standards are valuable tools for identification. caymanchem.com
GC-MS/MS Method Parameters for this compound
| Parameter | Finding | Source Index |
|---|---|---|
| Instrumentation | Ion Trap Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) | researchgate.net, nih.gov |
| Derivatization | TMS (trimethylsilyl) derivatization | nih.gov |
| Linearity Range | 5-50 ng/mL | nih.gov |
| Inter-day Precision | 6.4% at 50 ng/mL | researchgate.net, nih.gov |
| Matrix | Whole Blood | nih.gov |
High-Resolution Accurate Mass Spectrometry (e.g., Q-TOF, Q-Exactive-MS)
High-Resolution Accurate Mass Spectrometry (HRAMS) offers significant advantages for the analysis of this compound, particularly in distinguishing it from isobaric compounds.
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry is particularly effective in resolving analytical challenges posed by structurally similar benzodiazepines. lcms.cz this compound (formula: C17H15ClN4OS, calculated exact mass of [M+H]+: 359.0728) is isobaric with alpha-hydroxytriazolam (formula: C17H12Cl2N4O, calculated exact mass of [M+H]+: 359.0461), meaning they have the same nominal mass but a slight difference in their exact mass (26 mDa). shimadzu.comshimadzu.com Instruments like the Shimadzu LCMS-9030 Q-TOF can selectively identify and quantify these compounds, even with incomplete chromatographic separation, by using a narrow mass window for the extracted-ion chromatogram (XIC), for example, ±2 mDa of the theoretical m/z value. shimadzu.comshimadzu.comantteknik.com This high mass measurement accuracy is a key performance attribute that provides high confidence in the identification of compounds. antteknik.com
Q-Exactive-MS , a platform that combines a high-performance quadrupole with a high-resolution Orbitrap mass analyzer, is also a powerful tool for metabolomic studies and targeted analysis. researchgate.netwashington.eduthermofisher.com This technology has been used to analyze the metabolites of etizolam in matrices like human liver microsomes, confirming that hydroxylation is a major metabolic pathway. researchgate.net The Q Exactive platform's ability to perform fast scanning with high resolving power (up to 140,000 FWHM, with options for 280,000) allows for the confident characterization, quantification, and confirmation of analytes in a single analysis, even in complex matrices. washington.eduthermofisher.com
HRAMS for Distinguishing Isobaric Benzodiazepine Metabolites
| Compound | Formula | Calculated Exact Mass ([M+H]+) | Analytical Challenge | HRAMS Solution | Source Index |
|---|---|---|---|---|---|
| This compound | C17H15ClN4OS | 359.0728 | Isobaric; have the same nominal mass and can co-elute chromatographically. | High resolving power of Q-TOF allows selective detection based on a small mass difference (26 mDa) using narrow-window XICs. | shimadzu.com, shimadzu.com |
| alpha-Hydroxytriazolam | C17H12Cl2N4O | 359.0461 | shimadzu.com, shimadzu.com |
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is essential to remove interferences from biological matrices and concentrate the analyte before instrumental analysis. lincoln.ac.uk
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting this compound and other benzodiazepines from biological fluids like blood and urine. lincoln.ac.uknih.gov Various SPE sorbents, including C2, C8, and C18, have been investigated for benzodiazepine extraction. lincoln.ac.uk A validated method for this compound in whole blood successfully utilized SPE prior to GC-MS/MS analysis. nih.gov
For comprehensive panels, mixed-mode SPE cartridges, such as the Oasis MCX µElution Plate, have been employed. lcms.cz One research method for analyzing 26 benzodiazepines, including this compound, in urine used these plates, which combine strong cation-exchange and reversed-phase retention mechanisms. lcms.cz The procedure involves enzymatic hydrolysis within the wells of the extraction plate, followed by sample loading, washing, and elution, which minimizes sample transfer steps and streamlines the workflow.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is another common and fundamental technique for the sample preparation of etizolam and its metabolites from biological samples. lincoln.ac.ukresearchgate.net The principle involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. While widely used, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to modern SPE techniques. researchgate.net Miniaturized approaches like dispersive liquid-liquid microextraction (DLLME) have also been developed for benzodiazepine analysis to reduce sample and solvent consumption. researchgate.net
Development and Validation of Multi-Analyte Panels for Designer Benzodiazepines and Metabolites
In forensic and clinical toxicology, it is often necessary to screen for a wide range of substances simultaneously. Consequently, several multi-analyte panels that include this compound have been developed and validated, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.czassurancelaboratories.comnmslabs.com
Forensic testing laboratories offer dedicated panels for designer benzodiazepines in blood that include this compound alongside its parent drug, etizolam, and other novel benzodiazepines like flualprazolam and clonazolam. nmslabs.com One such qualitative LC-MS/MS panel for urine analysis includes 12 designer benzodiazepines and has a reporting limit of 2.0 ng/mL for this compound. assurancelaboratories.com
More comprehensive research methods have been developed to quantify a large number of traditional and designer benzodiazepines in a single run. lcms.cz A UHPLC-MS/MS method was validated for a panel of 26 benzodiazepine compounds, including this compound, in urine. lcms.cz Such methods are critical for keeping pace with the emergence of new psychoactive substances. A key analytical challenge in developing these panels is achieving chromatographic separation of structurally similar compounds, such as etizolam, triazolam, and their respective metabolites, to ensure accurate identification and quantification. lcms.czshimadzu.com
Example of Analytes in a Multi-Analyte Designer Benzodiazepine Panel
| Analyte Category | Compound | Source Index |
|---|---|---|
| Metabolite | This compound | nmslabs.com, lcms.cz |
| Parent Drug | Etizolam | nmslabs.com, lcms.cz |
| Other Designer Benzodiazepines | Clonazolam | nmslabs.com |
| Diclazepam | nmslabs.com | |
| Flualprazolam | nmslabs.com | |
| Flubromazepam | nmslabs.com | |
| Flubromazolam | nmslabs.com |
Utilization of Certified Reference Materials and Standards in Research
The use of Certified Reference Materials (CRMs) and analytical standards is fundamental to ensuring the accuracy, reliability, and comparability of analytical results in toxicology. cerilliant.comsigmaaldrich.comsapphirebioscience.com For this compound, CRMs are commercially available from suppliers like Cerilliant and Cayman Chemical. cerilliant.comlcms.czsapphirebioscience.com
These standards are typically provided as solutions of known concentration, such as 100 µg/mL in methanol, and are manufactured under stringent quality systems like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsapphirebioscience.com They are essential for a variety of applications, including:
Instrument calibration and preparation of calibrators for quantitative methods. phoenix.gov
Method validation, including the assessment of linearity, precision, and accuracy. nih.gov
Confirmation of analyte identity by comparing retention times and mass spectra against a known standard. lcms.cz
Serving as spiking material in blank matrices to determine extraction recovery and matrix effects. shimadzu.comlcms.cz
The availability of these well-characterized reference materials is a prerequisite for developing the robust and validated analytical methods required in forensic analysis, clinical toxicology, and urine drug testing. cerilliant.comfishersci.com The lack of readily available CRMs for novel compounds can be a significant limitation in method development.
Challenges in Analytical Differentiation from Isobaric and Structurally Similar Compounds
The accurate and unambiguous identification of this compound in biological samples is a critical task in clinical and forensic toxicology. However, this process is fraught with analytical challenges stemming from the existence of isobaric and structurally similar compounds that can interfere with detection and quantification. lcms.cz These challenges necessitate the use of highly sophisticated and specific analytical methodologies to ensure reliable results.
A primary analytical hurdle is the presence of compounds with identical or nearly identical molecular weights (isobars) and similar chemical structures. chromatographytoday.com For this compound, the most significant interferences come from the metabolites of etizolam and other closely related benzodiazepines, such as triazolam. lcms.cz The similarity in their molecular structures leads to comparable fragmentation patterns during mass spectrometry (MS) analysis and similar retention times in chromatographic separation, making differentiation difficult. chromatographytoday.com
Key compounds that pose a challenge to the specific analysis of this compound include:
8-hydroxyetizolam : Another major metabolite of etizolam. nih.govlincoln.ac.uk
alpha-Hydroxytriazolam : A metabolite of triazolam, which is isobaric with this compound. lcms.czshimadzu.com
4-hydroxytriazolam : Another isobaric metabolite of triazolam. lcms.czshimadzu.com
Etizolam : The parent drug from which this compound is metabolized. nih.gov
Triazolam : A benzodiazepine structurally similar to etizolam. lcms.cz
The core of the challenge lies in distinguishing between these molecules. For instance, this compound and the hydroxylated metabolites of triazolam (alpha-hydroxytriazolam and 4-hydroxytriazolam) are isobaric, meaning they have the same nominal mass. shimadzu.com This renders standard low-resolution mass spectrometry insufficient for differentiation.
Detailed Research Findings
Advanced analytical techniques are required to overcome these differentiation challenges. Research has demonstrated that the combination of ultra-high-performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) is often essential for selective quantification. shimadzu.com
One key challenge is separating this compound from alpha-hydroxytriazolam. These two compounds can have very close retention times in liquid chromatography. shimadzu.comshimadzu.com However, their exact masses are slightly different, as shown in the table below. High-resolution mass spectrometers can distinguish between these minute mass differences, allowing for selective detection even if the compounds are not perfectly separated chromatographically. shimadzu.comshimadzu.com For example, using an extracted-ion chromatogram (XIC) with a very narrow mass window (e.g., ± 2 mDa) around the theoretical m/z of each compound allows for their individual quantification without mutual interference. shimadzu.comshimadzu.com
Studies show that while compounds like etizolam and triazolam can be sufficiently separated by their retention times, their respective hydroxylated metabolites are more problematic. shimadzu.com Specifically, this compound and alpha-hydroxytriazolam may overlap chromatographically. shimadzu.comshimadzu.com In these cases, the resolving power of the mass spectrometer is paramount. A quadrupole time-of-flight (QTOF) or Orbitrap mass analyzer can provide the necessary mass accuracy to distinguish between the molecular formula of this compound (C₁₇H₁₅ClN₄OS) and alpha-hydroxytriazolam (C₁₇H₁₃Cl₂N₄O). shimadzu.com
Gas chromatography-mass spectrometry (GC-MS) methods have also been developed. These methods often require a derivatization step, for instance using TMS (trimethylsilyl), to improve the volatility and thermal stability of the metabolites. nih.gov Even with this approach, chromatographic separation of the derivatized isomers remains a critical step for accurate identification. nih.govdaneshyari.com
The use of tandem mass spectrometry (MS/MS) with multiple-reaction-monitoring (MRM) provides an additional layer of specificity. lcms.cz By selecting unique precursor-to-product ion transitions for each compound, it is possible to enhance selectivity. However, due to the structural similarities, finding truly unique fragmentation pathways can still be challenging. lcms.czchromatographytoday.com Therefore, a combination of optimized chromatographic separation and carefully selected MRM transitions is the preferred strategy for reliable quantification using tandem mass spectrometry. lcms.cz
Table of Isobaric and Structurally Similar Compounds Below is a table detailing the properties of this compound and related compounds that present analytical challenges.
| Compound Name | Molecular Formula | Exact Molecular Weight (Da) | Relationship to this compound |
|---|---|---|---|
| This compound | C₁₇H₁₅ClN₄OS | 358.06550 | Target Analyte |
| 8-hydroxyetizolam | C₁₇H₁₅ClN₄OS | 358.06550 | Isobaric Metabolite |
| alpha-Hydroxytriazolam | C₁₇H₁₃Cl₂N₄O | 358.03881 | Isobaric / Structurally Similar |
| 4-hydroxytriazolam | C₁₇H₁₃Cl₂N₄O | 358.03881 | Isobaric / Structurally Similar |
| Etizolam | C₁₇H₁₅ClN₄S | 342.07059 | Parent Compound |
Data sourced from multiple analytical studies. lcms.czshimadzu.com
This interactive table summarizes key data points from research on differentiating these challenging compounds.
Analytical Differentiation Parameters
| Analytical Technique | Key Challenge | Solution / Method |
|---|---|---|
| LC-MS/MS | Similar fragmentation patterns and retention times. lcms.czchromatographytoday.com | Optimized chromatography (e.g., C18 column) and specific MRM transitions. lcms.cz |
| GC-MS | Isomer separation; need for derivatization. nih.gov | TMS derivatization and use of high-resolution capillary columns (e.g., DB-5MS). nih.govdaneshyari.com |
| LC-HRMS (e.g., LC-QTOF-MS) | Co-elution of isobaric compounds (e.g., α-hydroxyetizolam and α-hydroxytriazolam). shimadzu.comsoft-tox.org | High mass accuracy allows differentiation based on small mass differences (e.g., 358.06550 Da vs. 358.03881 Da). shimadzu.com |
Ultimately, the definitive analysis of this compound requires a multi-faceted approach, leveraging both superior chromatographic separation and the high selectivity and mass accuracy of modern mass spectrometers. shimadzu.comsoft-tox.org
Toxicological Research and Preclinical Risk Assessment of Alpha Hydroxyetizolam
In Vitro Toxicological Investigations
In vitro studies are fundamental in toxicology for elucidating metabolic pathways and assessing the potential for adverse effects at a cellular level before progressing to whole-organism models.
The biotransformation of etizolam has been extensively studied using various in vitro systems, with a primary focus on liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for drug metabolism. invivochem.com Research indicates that the metabolism of etizolam is extensive, involving processes such as hydroxylation and conjugation. invivochem.comdrugbank.com
In addition to human liver microsomes, studies have utilized horse liver S9 fractions and cryopreserved human hepatocytes. tandfonline.com In horse liver S9 incubations, nine metabolites of etizolam were identified, resulting from hydroxylation and oxidation, with alpha-hydroxyetizolam being a prominent product. tandfonline.comnih.gov Comparative studies have also been conducted using zebrafish liver microsomes, which show that hydroxylation is a major metabolic pathway, similar to humans. nih.govdntb.gov.ua
A study comparing metabolic profiles identified 17 metabolites in human liver microsomes and 28 in zebrafish urine and feces, highlighting both similarities and differences between the models. nih.govresearchgate.netmdpi.com this compound (referred to as M1 in some studies) was consistently identified as a key metabolite across these different cellular models. dntb.gov.uamdpi.com
Table 1: Summary of In Vitro Metabolism Findings for Etizolam
| Model System | Key Findings | Identified Metabolites Include | Primary Metabolic Pathway | Reference |
| Human Liver Microsomes (HLMs) | Identified 17 metabolites. CYP3A4 is the main enzyme involved. | This compound, 8-hydroxyetizolam | Hydroxylation | invivochem.comdrugbank.comnih.govmdpi.com |
| Horse Liver S9 Fraction | Identified numerous metabolites, with this compound being the most abundant. | This compound | Hydroxylation, Oxidation | tandfonline.comnih.gov |
| Zebrafish Model (In Vitro/In Vivo) | Identified 13 metabolites in zebrafish homogenate and 28 in urine/feces. | This compound (M1), dihydroxylation products, hydration products | Hydroxylation | nih.govresearchgate.netdntb.gov.uamdpi.com |
In silico computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used for the preliminary assessment of the mutagenic potential of chemical compounds and their impurities. researchgate.net These models predict toxicity based on the chemical's structure, offering a rapid and cost-effective screening method that reduces reliance on animal testing. researchgate.netnih.gov
For benzodiazepines and their metabolites, (Q)SAR tools like TOXTREE, VEGA, and the Toxicity Estimation Software Tool (TEST) are employed to evaluate mutagenic potential. researchgate.netresearchgate.net These tools analyze structural features to predict outcomes in assays like the Ames test. researchgate.net The reliability of a (Q)SAR model's prediction is critically assessed by its applicability domain (AD), which ensures the chemical being tested is similar to those used to build the model. researchgate.net Regulatory authorities often require such computational assessments for all new chemical entities before they are approved for human clinical trials. nih.gov
While specific reports on the mutagenicity of this compound from (Q)SAR models are not extensively detailed in the reviewed literature, the established methodology is applicable. The process involves submitting the structure of this compound to various validated (Q)SAR software. nih.gov The software would then compare its structural fragments to a database of chemicals with known mutagenicity data to predict its potential to be DNA-reactive. researchgate.net Such an assessment is crucial for a metabolite like this compound, which has a prolonged presence in the body. nih.gov
Structural alerts are specific molecular fragments or substructures within a chemical that are known to be associated with adverse toxicological outcomes. researchgate.net These alerts are often linked to the potential for a compound to be bioactivated into reactive metabolites, which can covalently bind to macromolecules like DNA or proteins, leading to toxicity. nih.govresearchgate.net
The identification of structural alerts is a key component of modern drug discovery and safety assessment, often integrated with QSAR modeling. nih.gov The chemical structure of this compound, like its parent compound etizolam, is a thienotriazolodiazepine. nih.gov The presence of the thiophene (B33073) ring, the fused triazole ring, and the addition of a hydroxyl group on the ethyl side chain are all features that would be scrutinized by toxicological prediction software. rsc.org The hydroxyl group, in particular, is a site for potential Phase II conjugation reactions, but its presence also alters the electronic properties of the molecule.
The concept of identifying toxophores (structural alerts) is used to flag potential hazards early in the development process. nih.gov While many safe and effective drugs contain structural alerts, their presence prompts a more detailed investigation into the potential formation of reactive metabolites. nih.govresearchgate.net For this compound, an in-depth analysis of its biochemical reactivity would be critical to fully characterize its safety profile.
Mutagenicity Assessment through In Silico (Q)SAR Models
Animal Model Studies for Disposition and Elimination Kinetics
Animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo. These studies provide crucial data on toxicokinetics, including elimination half-life and excretion routes.
Studies in both murine (rat and mouse) and equine (horse) models have been conducted to characterize the disposition and elimination of etizolam and its metabolites.
In horses, following intravenous and oral administration of etizolam, the parent drug was extensively metabolized. tandfonline.com this compound was found to be the most appropriate biomarker for detecting etizolam administration due to its high signal intensity and prolonged detection window in both serum and urine. nih.gov While the parent drug, etizolam, fell below the limit of detection within 8-24 hours, this compound was detectable in urine for up to 192 hours. tandfonline.com
In rodent studies, the excretion routes were characterized. In rats, approximately 30% of an etizolam dose was excreted in the urine and 70% in the feces. drugbank.comnih.gov In mice, the ratio was about 40% in urine and 60% in feces. invivochem.comdrugbank.comnih.gov These findings indicate that biliary excretion into the feces is a major elimination pathway in these species. The main metabolite, this compound, has a longer elimination half-life (approximately 8.2 hours) than the parent compound etizolam (approximately 3.4 hours), contributing to its longer detection time. drugbank.comnih.gov
Table 2: Excretion Data from Animal Models
| Animal Model | Matrix | Key Finding | Reference |
| Horse | Urine & Serum | This compound is the most abundant and long-lasting metabolite, detectable for up to 192 hours in urine. | tandfonline.comnih.gov |
| Rat | Urine & Feces | 30% of the dose is excreted in urine, 70% in feces. | invivochem.comdrugbank.comnih.gov |
| Mouse | Urine & Feces | 40% of the dose is excreted in urine, 60% in feces. | invivochem.comdrugbank.comnih.gov |
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for toxicological and metabolic studies due to its genetic similarity to humans (up to 70%), rapid development, and cost-effectiveness. nih.gov It is increasingly used to study the metabolism of new psychoactive substances. nih.govresearchgate.net
Studies simulating human metabolism have used zebrafish to analyze the metabolic characteristics of etizolam. nih.govresearchgate.netscilit.com In one study, a total of 28 metabolites were identified in zebrafish urine and feces, while 13 were found in the zebrafish homogenate itself. nih.govresearchgate.netdntb.gov.uamdpi.com The metabolic pathways observed in zebrafish included monohydroxylation, dihydroxylation, hydration, and desaturation, which are consistent with the pathways seen in mammalian models. researchgate.netdntb.gov.ua
Hydroxylation was determined to be a major metabolic pathway in zebrafish, accounting for a significant proportion of the metabolites formed. dntb.gov.uamdpi.com Monohydroxylation, which produces this compound, was identified as a key biotransformation. dntb.gov.ua These comparative studies validate the zebrafish as a robust model for predicting the metabolic fate of compounds like etizolam and for identifying key metabolites such as this compound that are relevant to human toxicology. nih.govresearchgate.net
Excretion Profiles in Murine and Equine Models
Investigation of Potential Metabolic Drug-Drug Interactions in Preclinical Systems (e.g., CYP Enzyme Inhibition/Induction)
Preclinical and clinical investigations have primarily focused on etizolam as a "victim" drug, where its metabolic pathway is affected by other co-administered drugs, known as "perpetrators". wuxiapptec.com The key enzymes responsible for the biotransformation of etizolam into this compound are Cytochrome P450 (CYP) 3A4 and, to a lesser extent, CYP2C19. researchgate.netecddrepository.org Therefore, the potential for DDIs is mainly assessed by studying the effects of known inhibitors and inducers of these specific CYP enzymes.
CYP Enzyme Inhibition
In vitro and in vivo studies have demonstrated that potent inhibitors of CYP3A4 can significantly alter the pharmacokinetics of etizolam, leading to elevated plasma concentrations of both the parent drug and its active metabolite, this compound. A notable interaction has been observed with itraconazole (B105839), a strong CYP3A4 inhibitor. researchgate.netecddrepository.org Co-administration of itraconazole slows the metabolism of etizolam, resulting in a substantial increase in its area under the concentration-time curve (AUC). researchgate.netd-nb.info This inhibition directly leads to higher and more sustained levels of this compound. researchgate.net
The genetic polymorphism of CYP2C19 also plays a critical role in the risk of DDIs. researchgate.net Individuals classified as poor metabolizers (PMs) of CYP2C19 rely more heavily on the CYP3A4 pathway for etizolam metabolism. researchgate.net As a result, the impact of a CYP3A4 inhibitor is significantly more pronounced in this population. Studies have shown that the increase in etizolam's AUC following itraconazole administration is substantially greater in CYP2C19 poor metabolizers compared to extensive metabolizers (EMs). researchgate.netd-nb.info This highlights a heightened risk of exaggerated pharmacological effects due to the accumulation of both etizolam and this compound in this subpopulation when exposed to a CYP3A4 inhibitor.
The table below summarizes the key enzymes involved in the formation of this compound and the impact of their inhibition.
| Enzyme | Role in Metabolism | Example Inhibitor | Effect of Inhibition on Etizolam/Alpha-Hydroxyetizolam Levels |
|---|---|---|---|
| CYP3A4 | Primary metabolic pathway for the formation of this compound. ecddrepository.org | Itraconazole, Ketoconazole (B1673606). researchgate.netd-nb.info | Increased plasma concentrations of etizolam and this compound. researchgate.net |
| CYP2C19 | Secondary metabolic pathway. ecddrepository.org | Fluvoxamine, Omeprazole. alkemlabs.com | Inhibition can lead to increased etizolam concentrations, especially when the CYP3A4 pathway is also inhibited or in CYP2C19 PMs. researchgate.netalkemlabs.com |
CYP Enzyme Induction
The table below details the preclinical and clinical findings on the effects of CYP inhibitors and inducers on etizolam pharmacokinetics.
| Interacting Drug (Perpetrator) | Mechanism | Effect on Etizolam Pharmacokinetics | Reference |
|---|---|---|---|
| Itraconazole | Strong CYP3A4 Inhibitor | Increases AUC of etizolam 1.66-fold in extensive metabolizers and 2.34-fold in poor metabolizers of CYP2C19. | researchgate.netd-nb.info |
| Carbamazepine | CYP3A4 Inducer | Decreases plasma concentration of etizolam by inducing its metabolism. | researchgate.net |
| Fluvoxamine | CYP2C19 Inhibitor | Slows the rate of elimination of etizolam, leading to its accumulation. | researchgate.net |
While the impact of other drugs on the formation of this compound is a key component of its risk assessment, direct preclinical in vitro studies investigating the potential of this compound itself to act as an inhibitor or inducer of CYP enzymes are not prominently available in the scientific literature. Current research focuses on the compound as a metabolite whose concentration is subject to DDIs affecting its parent, etizolam.
Future Research Trajectories and Identification of Knowledge Gaps
In-depth Mechanistic Studies at the Sub-receptor Level
alpha-Hydroxyetizolam is recognized as a pharmacologically active metabolite with effects comparable to its parent compound, etizolam. drugbank.comwikipedia.org Etizolam itself is a thienodiazepine that acts as a full agonist at the benzodiazepine (B76468) site of the GABA-A receptor, potentiating the inhibitory effects of GABA. drugbank.comresearchgate.net The GABA-A receptor is a pentameric ligand-gated ion channel with numerous isoforms, composed of different subunit combinations (e.g., α, β, γ). nih.govwikipedia.org
Etizolam exhibits high potency and affinity for GABA-A receptors, particularly those with an alpha 1 beta 2 gamma 2S subunit combination. drugbank.comnih.govnih.gov The binding site for benzodiazepines is located at the interface between the alpha (α) and gamma (γ) subunits. wikipedia.orgnih.gov Different alpha subunits mediate distinct effects; for instance, alpha-1-containing receptors are associated with sedative effects, whereas alpha-2 and alpha-3 subunit-containing receptors are linked to anxiolytic effects. drugbank.comnih.gov
Given that this compound possesses pharmacological activity similar to etizolam, it is crucial to conduct in-depth mechanistic studies to determine its specific binding affinities and functional activities at various GABA-A receptor subunit combinations. Such research would elucidate whether the metabolite exhibits a different sub-receptor selectivity compared to the parent drug, which could account for subtle differences in its pharmacological profile, including its longer half-life of approximately 8.2 hours. drugbank.comwikipedia.orgalkemlabs.comwikipedia.org
Development of Advanced Computational Models for Prediction of Metabolic Pathways and Interactions
The metabolism of etizolam to this compound occurs primarily through hydroxylation, a process mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Studies predict that CYP3A4 is the main enzyme responsible for this biotransformation, with contributions from CYP2C18 and CYP2C19. drugbank.comnih.gov The activity of these enzymes can be influenced by genetic polymorphisms, potentially affecting metabolic rates. researchgate.net
Advanced computational models, such as quantitative structure-activity relationship (QSAR) and molecular dynamics simulations, are increasingly used to predict drug metabolism and receptor interactions for novel psychoactive substances. caymanchem.comdntb.gov.ua For example, QSAR models can be used to predict the intrinsic reactivity of a compound with specific CYP enzymes, identifying the most likely sites for metabolism. caymanchem.com Molecular dynamics simulations can further predict the physical movements and interactions of molecules over time, offering insights into binding affinity at receptor sites. caymanchem.comdntb.gov.ua
A significant knowledge gap exists in the application of these advanced models specifically to this compound. Developing sophisticated computational models would allow for more accurate predictions of its metabolic pathways, potential drug-drug interactions, and binding behavior at the GABA-A receptor. These predictive tools are invaluable for anticipating variability in different populations and for guiding further in-vitro and in-vivo experimental research.
Novel Biosynthetic Pathway Investigations
While "biosynthetic" typically refers to natural production, in the context of a synthetic compound like etizolam, this area of research focuses on its metabolic pathways within biological systems. The formation of this compound is a key metabolic step. nih.govoup.com
Recent novel investigations have utilized advanced models to create a more comprehensive metabolic map. A notable study used zebrafish and human liver microsomes (HLMs) to analyze the metabolic profile of etizolam. nih.govresearchgate.net This research identified a total of 29 metabolites, produced through nine distinct metabolic pathways. nih.gov Hydroxylation, which produces this compound, was confirmed as a major pathway, accounting for a significant percentage of the metabolites. nih.govresearchgate.net The identification of numerous other minor metabolites suggests that the biotransformation of etizolam is more complex than previously understood. nih.govresearchgate.net
The table below summarizes the metabolic pathways of etizolam identified in the comprehensive study using zebrafish and human liver microsomes. nih.govresearchgate.net
| Metabolic Pathway | Description |
| Monohydroxylation | Addition of one hydroxyl group; a major pathway leading to this compound. |
| Dihydroxylation | Addition of two hydroxyl groups. |
| Hydration | Addition of a water molecule. |
| Desaturation | Removal of hydrogen atoms, creating a double bond. |
| Methylation | Addition of a methyl group. |
| Oxidative Deamination to Alcohol | Removal of an amine group and subsequent oxidation to an alcohol. |
| Oxidation | General process involving the loss of electrons. |
| Reduction Acetylation | A two-step process involving reduction followed by the addition of an acetyl group. |
| Glucuronidation | A Phase II metabolism step involving conjugation with glucuronic acid. |
Future research should continue to explore these pathways, particularly in human-derived systems, to confirm the relevance of these findings and to characterize the pharmacological activity of other identified metabolites.
Refinement of Analytical Techniques for Enhanced Sensitivity and Specificity
The detection and quantification of this compound in biological specimens are crucial for both clinical and forensic toxicology. nih.govresearchgate.netresearchgate.net Due to the rapid metabolism of etizolam, the parent drug may be undetectable in samples, making its metabolites, like this compound, essential biomarkers for confirming exposure. nih.govresearchgate.net
A variety of analytical techniques have been employed, with a clear trend towards methods offering greater sensitivity and specificity. amazonaws.com While immunoassays can be used for preliminary screening, they may lack the specificity required to distinguish between different benzodiazepines and their metabolites. amazonaws.com Confirmatory methods are dominated by chromatography coupled with mass spectrometry. nih.govresearchgate.net
Recent refinements have focused on ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) or Orbitrap-based systems (e.g., Q-Exactive-MS). nih.govamazonaws.comlcms.cz These advanced techniques provide the high resolution necessary to separate structurally similar metabolites and the sensitivity to detect very low concentrations, which is critical in forensic investigations. lcms.czchromatographytoday.com
The table below outlines the progression of analytical methods used for the detection of this compound.
| Technique | Sample Type(s) | Key Features |
| Immunoassay | Urine | Preliminary screening; potential for cross-reactivity. amazonaws.com |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Whole Blood | Confirmatory method, often requires derivatization. researchgate.netamazonaws.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Whole Blood, Plasma, Urine | Widely used confirmatory method; high sensitivity and specificity. researchgate.netamazonaws.com |
| Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) | Biological Matrices | Highest level of sensitivity and specificity; able to identify unknown metabolites and resolve isomeric compounds. nih.govlcms.cz |
Future work must focus on the continued development and validation of these highly sensitive methods and the establishment of standardized protocols to ensure consistent and reproducible results across different laboratories.
Comprehensive Preclinical Toxicological Profiling to Inform Research Standards
A significant gap remains in the comprehensive preclinical toxicological profiling of this compound as a distinct chemical entity. Much of the existing toxicological data focuses on the parent drug, etizolam, or is derived from post-mortem case reports where poly-drug use is common. oup.comresearchgate.netlincoln.ac.uk
Future preclinical studies should be designed in accordance with modern toxicological principles, including the 3Rs (Replacement, Reduction, and Refinement) of animal use. nih.gov These studies should aim to determine key toxicological parameters, such as the median lethal dose (LD50), and to characterize the dose-response relationship for a range of toxic endpoints. nih.gov Establishing a robust and independent toxicological profile for this compound is essential for developing informed research standards, aiding in the interpretation of forensic toxicology results, and providing a scientific basis for assessing public health risks. researchgate.net
Q & A
Q. What validated analytical methods are recommended for detecting alpha-Hydroxyetizolam in biological matrices, and what are their limitations?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for detecting this compound in urine and blood samples. GC-MS offers high specificity for structural identification, while LC-MS provides superior sensitivity for low-concentration metabolites. However, challenges arise due to structural similarities between this compound and other benzodiazepine metabolites (e.g., alpha-Hydroxytriazolam), which complicate separation in high-performance liquid chromatography (HPLC) and quadrupole MS analysis due to nearly identical molecular weights .
Q. How prevalent is this compound in forensic toxicology samples, and what epidemiological trends have been observed?
Methodological Answer: Longitudinal forensic studies (2016–2022) report this compound as the most detected etizolam metabolite, accounting for 59% of benzodiazepine findings in blood samples. Prevalence increased from 231 cases in 2017 to 2,356 in 2021, reflecting its persistence in illicit markets. Researchers should prioritize cohort studies with stratified sampling (e.g., regional distribution, polydrug use patterns) to contextualize its public health impact .
Q. What metabolic pathways generate this compound, and how do they influence pharmacokinetic modeling?
Methodological Answer: this compound is a primary metabolite of etizolam, formed via hepatic cytochrome P450 (CYP3A4)-mediated hydroxylation. Pharmacokinetic studies should incorporate physiologically based pharmacokinetic (PBPK) models to estimate clearance rates and half-life variability. Cross-reactivity with immunoassays must be validated due to structural analogs in the benzodiazepine class .
Q. What are the key challenges in distinguishing this compound from structurally related metabolites in mixed samples?
Methodological Answer: Co-elution in HPLC and overlapping mass spectra in quadrupole MS are primary challenges. Researchers should optimize chromatographic conditions (e.g., gradient elution with C18 columns) and employ tandem MS/MS for fragmentation pattern differentiation. Isotopic labeling or derivatization may enhance specificity in complex matrices .
Advanced Research Questions
Q. How can researchers optimize chromatographic separation of this compound from co-eluting benzodiazepine metabolites in forensic samples?
Methodological Answer: Advanced HPLC methods using sub-2µm particle columns (UPLC) with mobile phase additives (e.g., 0.1% formic acid) improve resolution. Two-dimensional LC-MS or high-resolution mass spectrometry (HRMS) with >30,000 resolving power can differentiate isobaric interferences. Method validation should include robustness testing across pH and temperature gradients .
Q. What in vitro assays are suitable for characterizing the GABA-A receptor binding affinity of this compound compared to its parent compound?
Methodological Answer: Radioligand displacement assays (e.g., [³H]flumazenil binding in rat cortical membranes) quantify receptor affinity. Researchers must standardize incubation conditions (pH 7.4, 37°C) and validate results with positive controls (e.g., diazepam). Dose-response curves should assess potency (EC₅₀) and efficacy (Eₘₐₓ) to evaluate partial vs. full agonist effects .
Q. How do drug-drug interactions involving this compound affect its metabolic stability in human hepatocyte models?
Methodological Answer: Use cryopreserved human hepatocytes to assess CYP inhibition/induction. Co-incubate this compound with prototypic inhibitors (e.g., ketoconazole for CYP3A4) and measure metabolite formation via LC-HRMS. Time-dependent inhibition (TDI) assays should include pre-incubation steps to identify irreversible binding .
Q. What computational strategies can predict the long-term stability of this compound in counterfeit pharmaceutical formulations?
Methodological Answer: Molecular dynamics simulations (e.g., AMBER force fields) model degradation pathways under varying humidity and temperature. Pair with accelerated stability studies (40°C/75% RH for 6 months) and HPLC-UV degradation product profiling. Quantum mechanical calculations (DFT) predict reactive intermediates .
Q. How can population pharmacokinetic models improve dose-response predictions for this compound in polydrug users?
Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) with covariates (e.g., age, CYP genotype) accounts for inter-individual variability. Bootstrap validation (≥1,000 iterations) ensures model robustness. Sparse sampling designs in clinical cohorts reduce ethical and logistical barriers .
Q. What ethical and methodological considerations are critical when designing human studies on this compound exposure?
Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for controlled administration studies with informed consent. Use validated LC-MS/MS protocols for trace-level quantification and anonymize data to protect participant confidentiality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
